molecular formula C13H8ClNOS2 B2561350 N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide CAS No. 477539-72-3

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2561350
CAS No.: 477539-72-3
M. Wt: 293.78
InChI Key: KXYHGNKHUGEKJC-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds These compounds are characterized by the presence of a benzothiophene ring, which is a fused ring system consisting of a benzene ring and a thiophene ring

Scientific Research Applications

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide has several scientific research applications:

Safety and Hazards

The safety and hazards associated with benzothiophene derivatives can vary greatly depending on the specific compound . It’s important to handle these compounds with care and to follow all safety guidelines when working with them in a laboratory setting .

Preparation Methods

The synthesis of N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-benzothiophene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-chlorothiophene-2-amine to yield the desired carboxamide product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can also be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNOS2/c14-12-4-3-11(18-12)13(16)15-9-1-2-10-8(7-9)5-6-17-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYHGNKHUGEKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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